2,6-Dibromo-4-methoxyaniline 2,6-Dibromo-4-methoxyaniline
Brand Name: Vulcanchem
CAS No.: 95970-05-1
VCID: VC1974896
InChI: InChI=1S/C7H7Br2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
SMILES: COC1=CC(=C(C(=C1)Br)N)Br
Molecular Formula: C7H7Br2NO
Molecular Weight: 280.94 g/mol

2,6-Dibromo-4-methoxyaniline

CAS No.: 95970-05-1

Cat. No.: VC1974896

Molecular Formula: C7H7Br2NO

Molecular Weight: 280.94 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dibromo-4-methoxyaniline - 95970-05-1

Specification

CAS No. 95970-05-1
Molecular Formula C7H7Br2NO
Molecular Weight 280.94 g/mol
IUPAC Name 2,6-dibromo-4-methoxyaniline
Standard InChI InChI=1S/C7H7Br2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Standard InChI Key JIZVMILRYBKPFN-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1)Br)N)Br
Canonical SMILES COC1=CC(=C(C(=C1)Br)N)Br

Introduction

Chemical Identity and Basic Properties

2,6-Dibromo-4-methoxyaniline is characterized by two bromine atoms at positions 2 and 6, and a methoxy group at position 4 of the aniline ring. This substitution pattern provides the molecule with unique chemical reactivity and physical characteristics that distinguish it from other brominated anilines.

Chemical Identifiers

The compound's structural identity is defined by several standard chemical identifiers as detailed in Table 1.

Table 1: Chemical Identifiers of 2,6-Dibromo-4-methoxyaniline

ParameterValue
CAS Number95970-05-1
Molecular FormulaC₇H₇Br₂NO
Molecular Weight280.94 g/mol
IUPAC Name2,6-dibromo-4-methoxyaniline
SMILESCOC1=CC(=C(C(=C1)Br)N)Br
InChIInChI=1S/C7H7Br2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
InChIKeyJIZVMILRYBKPFN-UHFFFAOYSA-N
EC Number694-804-4

Physical Properties

The physical characteristics of 2,6-Dibromo-4-methoxyaniline contribute to its handling properties and application potential. These properties are summarized in Table 2.

Table 2: Physical Properties of 2,6-Dibromo-4-methoxyaniline

PropertyValue
Physical StateSolid
Density1.9±0.1 g/cm³
Melting Point79-80°C
Boiling Point293.6±35.0°C at 760 mmHg
Flash Point131.4±25.9°C
Vapor Pressure0.0±0.6 mmHg at 25°C
Refractive Index1.628
LogP3.45
XLogP3-AA2.6
SolubilityInsoluble in water; Soluble in organic solvents

Structural Characteristics

2,6-Dibromo-4-methoxyaniline has a distinctive structure that influences its chemical behavior and reactivity patterns. The compound consists of a benzene ring with an amino group (-NH₂) at position 1, bromine atoms at positions 2 and 6, and a methoxy group (-OCH₃) at position 4.

Structural Features

The presence of electron-donating (methoxy and amino) and electron-withdrawing (bromine) groups creates an interesting electronic distribution within the molecule. The amino group at position 1 and the methoxy group at position 4 donate electrons to the aromatic ring, while the bromine atoms at positions 2 and 6 exert electron-withdrawing effects through their electronegativity. This combination of electronic effects contributes to the compound's unique reactivity profile.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2,6-Dibromo-4-methoxyaniline, with the bromination of 4-methoxyaniline (p-anisidine) being the most common approach.

Bromination of 4-methoxyaniline

The primary synthetic route involves the direct bromination of 4-methoxyaniline using molecular bromine. The regioselectivity of this reaction is influenced by the directing effects of the amino and methoxy substituents.

A typical procedure involves:

  • Placing p-anisidine (3.5 g, 28.4 mmol) in a mixture of CH₂Cl₂ (120 ml) and methanol (60 ml)

  • Adding bromine under controlled conditions

  • Stirring the reaction mixture for an appropriate duration

  • Quenching with a suitable reducing agent to neutralize excess bromine

  • Purification by column chromatography

The reaction proceeds with high regioselectivity, directing bromination to the positions ortho to the amino group, yielding 2,6-Dibromo-4-methoxyaniline with typical yields around 44%.

Spectroscopic Characterization

Spectroscopic data provides crucial information for the identification and structural confirmation of 2,6-Dibromo-4-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers valuable insights into the structure of 2,6-Dibromo-4-methoxyaniline. The proton (¹H) and carbon (¹³C) NMR data are presented below:

¹H-NMR (300 MHz, CDCl₃):

  • δ 7.01 (s, 2H) - aromatic protons

  • δ 4.19 (bs, 2H) - amino protons

  • δ 3.72 (s, 3H) - methoxy protons

The singlet at δ 7.01 corresponds to the two equivalent aromatic protons at positions 3 and 5. The broad singlet at δ 4.19 represents the two protons of the amino group, while the singlet at δ 3.72 is attributed to the three protons of the methoxy group.

¹³C-NMR (75 MHz, CDCl₃):

  • δ 152.16 - C-4 (carbon attached to methoxy group)

  • δ 136.32 - C-1 (carbon attached to amino group)

  • δ 118.15 - C-3, C-5 (aromatic carbons)

  • δ 109.24 - C-2, C-6 (carbons attached to bromine)

  • δ 56.22 - methoxy carbon

These assignments are consistent with the expected chemical shifts for the respective carbon environments in the molecule.

Mass Spectrometry

Mass spectrometric analysis of 2,6-Dibromo-4-methoxyaniline would be expected to show characteristic isotope patterns due to the presence of two bromine atoms. The exact mass is reported as 278.889435 , which corresponds to the molecular formula C₇H₇Br₂NO.

The predicted collision cross-section data for various adducts of 2,6-Dibromo-4-methoxyaniline in mass spectrometry analysis is provided in Table 3.

Table 3: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺279.89671145.8
[M+Na]⁺301.87865141.1
[M+NH₄]⁺296.92325148.0
[M+K]⁺317.85259147.4
[M-H]⁻277.88215146.9
[M+Na-2H]⁻299.86410147.4
[M]⁺278.88888144.3
[M]⁻278.88998144.3

This data is valuable for analytical identification and characterization of the compound in complex mixtures .

Chemical Reactivity

The reactivity of 2,6-Dibromo-4-methoxyaniline is primarily governed by the functional groups present in the molecule and their electronic effects on the aromatic ring.

Reactivity of Amino Group

The amino group in 2,6-Dibromo-4-methoxyaniline can participate in various reactions:

  • Diazotization to form diazonium salts, which can undergo further transformations such as Sandmeyer reactions

  • Acylation to form amides

  • Alkylation to form secondary and tertiary amines

  • Condensation reactions with carbonyl compounds

These transformations make 2,6-Dibromo-4-methoxyaniline valuable in the synthesis of more complex structures.

Reactivity of Bromine Substituents

The bromine atoms at positions 2 and 6 serve as excellent handles for further functionalization through various cross-coupling reactions:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Stille coupling with organotin compounds

  • Sonogashira coupling with terminal alkynes

  • Heck reactions with alkenes

  • Negishi coupling with organozinc reagents

These reactions can be used to introduce diverse functional groups at positions 2 and 6, enabling the synthesis of complex molecules .

Reactivity of Methoxy Group

The methoxy group at position 4 can undergo demethylation under certain conditions to yield a hydroxy group. This transformation opens up additional synthetic possibilities through reactions of the resulting phenol.

Applications and Uses

2,6-Dibromo-4-methoxyaniline finds applications in various fields due to its functional group diversity and potential for further modification.

Synthetic Intermediate

The primary application of 2,6-Dibromo-4-methoxyaniline is as a valuable intermediate in organic synthesis. It serves as a building block for:

  • Pharmaceutically active compounds

  • Agrochemicals

  • Dyes and pigments

  • Functional materials

  • Heterocyclic compounds

The presence of multiple functional groups and reactive sites makes it particularly useful for accessing structurally diverse compounds.

Cross-Coupling Chemistry

The bromine substituents at positions 2 and 6 allow for selective functionalization through various cross-coupling reactions. This reactivity is exploited in the synthesis of:

  • Biaryl compounds

  • Alkynylated derivatives

  • Styrene derivatives

  • Complex heterocycles

Research has shown that 2,6-Dibromo-4-methoxyaniline can undergo Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with boronic acids or esters .

Biological Activity

2,6-Dibromo-4-methoxyaniline exhibits several biological activities that make it interesting for potential therapeutic applications.

Enzyme Inhibition

Studies have indicated that 2,6-Dibromo-4-methoxyaniline and structurally similar compounds can function as enzyme inhibitors. The compound's ability to interact with enzyme active sites is facilitated by:

  • The bromine atoms, which can form halogen bonds with protein residues

  • The amino group, which can participate in hydrogen bonding

  • The methoxy group, which can engage in hydrophobic interactions

These non-covalent interactions contribute to the compound's enzyme inhibitory properties.

Cytotoxicity

Research has demonstrated that 2,6-Dibromo-4-methoxyaniline exhibits concentration-dependent cytotoxicity against certain cell lines, particularly Hep-G2 cells. Studies have shown that concentrations above 50 μM lead to significant reduction in cell viability, suggesting potential applications in cancer research.

This cytotoxic effect is likely mediated through multiple mechanisms, including:

  • Interference with cellular signaling pathways

  • Disruption of cellular membrane integrity

  • Induction of apoptotic cell death

  • Inhibition of critical enzymes involved in cell proliferation

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